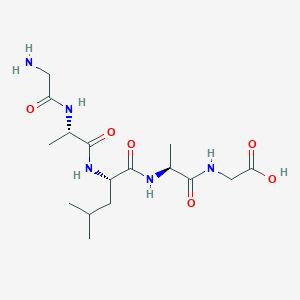

Glycyl-L-alanyl-L-leucyl-L-alanylglycine

Description

Contextualizing Pentapeptides within Peptide Science and Oligomer Research

Peptides are short chains of amino acids linked by covalent peptide bonds. nih.gov They are classified by the number of amino acids in the chain; for instance, a dipeptide has two amino acids, a tripeptide has three, and longer chains are referred to as polypeptides, which form proteins. ebsco.com Pentapeptides, containing five amino acids, are a class of oligopeptides—molecules that sit at the intersection of small-molecule chemistry and large-scale polymer science. nih.govbiologyinsights.com

These compact molecules are significant in various biological processes, often acting as signaling molecules or hormones that regulate cellular activities. nih.govbiologyinsights.com In materials science, ultrashort oligopeptides are at the forefront of research, particularly in the formation of hydrogels. mdpi.comnih.gov The self-assembly of these peptides can form ordered nanostructures, such as fibers and sheets, which can create three-dimensional hydrogel networks. nih.govnih.govyoutube.com This makes them promising for applications in tissue engineering and drug delivery. nih.gov

Rationale for Investigating Defined Peptide Sequences in Advanced Biochemical Studies

The specific sequence of amino acids in a peptide is its primary structure, which dictates its folding, stability, and interaction with other molecules. ebsco.comcreative-proteomics.com Even minor changes in the sequence can lead to vastly different structures and functions. ebsco.com Investigating a precisely defined sequence like Glycyl-L-alanyl-L-leucyl-L-alanylglycine (Gly-Ala-Leu-Ala-Gly) allows scientists to establish clear structure-function relationships.

The choice of amino acids in this model pentapeptide is significant:

Glycine (B1666218) (Gly) is the simplest amino acid, lacking a side chain. This provides flexibility to the peptide backbone. It is often found in high abundance in marine aerosols, indicating its stability in the environment. acs.org

L-Alanine (Ala) has a small, non-reactive methyl group as its side chain, serving as a simple, neutral building block.

L-Leucine (Leu) features a larger, hydrophobic isobutyl side chain. The presence of hydrophobic residues is often a key driver for peptide self-assembly and can indicate that a peptide may be a cell receptor. bionity.com

The symmetric Gly-Ala-(X)-Ala-Gly structure, with Leucine (B10760876) as the central residue, provides a model for studying how a single, bulky hydrophobic amino acid influences the conformational and self-assembly properties of a peptide chain flanked by smaller, simpler residues. This controlled design is crucial for understanding the fundamental forces, such as hydrogen bonding and hydrophobic interactions, that govern the formation of more complex protein structures and biomaterials. mdpi.com

| Amino Acid | Abbreviation | Side Chain | Key Property |

| Glycine | Gly | -H | Flexibility |

| L-Alanine | Ala | -CH₃ | Small, non-polar |

| L-Leucine | Leu | -CH₂CH(CH₃)₂ | Hydrophobic |

Overview of Academic Research Trajectories in Peptide Chemistry and Biophysics

Research in peptide chemistry and biophysics is a multidisciplinary field that combines organic chemistry, biochemistry, and materials science. ku.edubalalaie.ir Key research trajectories include:

Peptide Synthesis : The development of methods to chemically synthesize peptides is fundamental. Solid-Phase Peptide Synthesis (SPPS) is a common technique that allows for the creation of custom peptide sequences on a resin support. nih.govnih.gov This method enables the production of high-purity peptides for research. nih.gov Facilities often use automated, microwave-assisted synthesizers to produce peptides efficiently. bristol.ac.uk

Structural Analysis : A wide array of biophysical methods are used to determine the structure of peptides. ku.edu Techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Circular Dichroism (CD) spectroscopy are employed to investigate protein and peptide secondary structure. bristol.ac.uk For instance, the crystal structures of the tripeptides Gly-L-Ala-L-Val and Gly-L-Ala-L-Leu have been solved, revealing how they adopt near α-helical conformations. nih.gov

Self-Assembly and Biomaterials : A major area of research is the study of how peptides self-assemble into larger, ordered structures. mdpi.com This process is driven by noncovalent interactions and can lead to the formation of nanofibers, nanotubes, and hydrogels. mdpi.comnih.gov These self-assembled materials are investigated for their mechanical properties, such as stiffness and shear-thinning behavior, which are important for applications like injectable therapeutic delivery. nih.govyoutube.com

Bioactive Peptides : Researchers actively discover and design peptides with specific biological functions. ntu.edu.sg These bioactive peptides can have applications as anticancer agents, in immune therapy, or as antimicrobials. nih.gov The study of their interaction with biological targets like receptors and enzymes is a significant focus of medicinal chemistry and chemical biology. ku.eduntu.edu.sg

Structure

3D Structure

Properties

CAS No. |

660408-09-3 |

|---|---|

Molecular Formula |

C16H29N5O6 |

Molecular Weight |

387.43 g/mol |

IUPAC Name |

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetic acid |

InChI |

InChI=1S/C16H29N5O6/c1-8(2)5-11(21-15(26)10(4)19-12(22)6-17)16(27)20-9(3)14(25)18-7-13(23)24/h8-11H,5-7,17H2,1-4H3,(H,18,25)(H,19,22)(H,20,27)(H,21,26)(H,23,24)/t9-,10-,11-/m0/s1 |

InChI Key |

OZTAILWGGJXLDD-DCAQKATOSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)CN |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)CN |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches for Glycyl L Alanyl L Leucyl L Alanylglycine

Solid-Phase Peptide Synthesis (SPPS) Strategies for Pentapeptide Elongation

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of peptide chains on an insoluble polymer support. core.ac.ukluxembourg-bio.com This method simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing. core.ac.ukru.nl The synthesis of Glycyl-L-alanyl-L-leucyl-L-alanylglycine via SPPS involves a cycle of coupling, washing, deprotection, and further washing steps until the desired sequence is achieved. peptide.com

Coupling Chemistry Optimization in SPPS of Glycyl-L-alanyl-L-leucyl-L-alanylglycine

The formation of the amide (peptide) bond between amino acids is the fundamental reaction in peptide synthesis. The efficiency of this coupling step is critical for achieving a high yield of the target peptide. Various coupling reagents have been developed to activate the carboxylic acid group of the incoming amino acid, facilitating its reaction with the N-terminal amine of the growing peptide chain.

Common classes of coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to enhance reaction rates and suppress side reactions like racemization. americanpeptidesociety.orgbachem.com Phosphonium and aminium/uronium salt-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), HBTU, and HATU, are also widely employed for their high coupling efficiency. bachem.comsigmaaldrich.com The choice of coupling reagent can be influenced by factors such as the specific amino acid sequence and the desired reaction conditions. For instance, DIC is advantageous in automated SPPS due to the solubility of its urea (B33335) byproduct. bachem.com

| Coupling Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, DIC | Cost-effective and efficient, often used with additives. americanpeptidesociety.org |

| Phosphonium Salts | PyBOP, PyAOP | Generally provide clean reactions. sigmaaldrich.com |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | High coupling efficiency, though can sometimes lead to side reactions. sigmaaldrich.com |

| Oxyma-based | COMU, PyOxim | Non-explosive and effective alternatives to triazole-based reagents. sigmaaldrich.com |

Cleavage and Deprotection Protocols for Crude Pentapeptide Isolation

Once the synthesis of the pentapeptide chain on the solid support is complete, the final step is to cleave the peptide from the resin and remove any remaining side-chain protecting groups. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA). researchgate.netthermofisher.com

The cleavage cocktail often includes "scavengers" to trap reactive carbocations that are generated during the deprotection process and could otherwise modify sensitive amino acid residues. thermofisher.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). The specific composition of the cleavage cocktail depends on the amino acids present in the peptide. thermofisher.com For a peptide like Glycyl-L-alanyl-L-leucyl-L-alanylglycine, which lacks highly sensitive residues like tryptophan or cysteine, a relatively simple TFA-based cocktail is usually sufficient. thermofisher.com After cleavage, the crude peptide is typically precipitated from the cleavage mixture by the addition of cold diethyl ether, collected by filtration or centrifugation, and then purified, often by high-performance liquid chromatography (HPLC). thermofisher.compeptide.com

Solution-Phase Synthetic Routes for Oligopeptide Assembly

While SPPS is highly effective, solution-phase synthesis, also known as liquid-phase peptide synthesis (LPPS), remains a valuable technique, particularly for the large-scale production of peptides and for the synthesis of complex peptide fragments. americanpeptidesociety.org

Fragment Condensation Techniques in Glycyl-L-alanyl-L-leucyl-L-alanylglycine Synthesis

Instead of adding amino acids one by one, solution-phase synthesis often employs a fragment condensation approach. nih.gov In this strategy, smaller peptide fragments are synthesized and purified separately and then coupled together to form the final, larger peptide. For Glycyl-L-alanyl-L-leucyl-L-alanylglycine, one could envision synthesizing di- and tri-peptide fragments, such as Gly-Ala and Leu-Ala-Gly, and then coupling them.

A significant advantage of this approach is that the purification of intermediate fragments can be easier than purifying the full-length peptide at the end of a long stepwise synthesis. nih.gov However, a major challenge in fragment condensation is the risk of racemization at the C-terminal amino acid of the fragment being activated for coupling. peptide.com This risk can be minimized by choosing a C-terminal amino acid with no side chain, such as glycine (B1666218), or by using specific coupling reagents that suppress racemization. peptide.com

Stereochemical Purity Maintenance in Chemical Peptide Synthesis

Maintaining the stereochemical integrity of the chiral amino acids throughout the synthesis is paramount, as the biological activity of a peptide is highly dependent on its three-dimensional structure. nih.gov Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, is a common side reaction that can occur during peptide synthesis, particularly during the activation of the carboxyl group for coupling. nih.gov

Several strategies are employed to minimize racemization. The use of coupling additives like HOBt and HOAt can significantly reduce the extent of racemization. americanpeptidesociety.org The choice of protecting groups and coupling reagents also plays a crucial role. Furthermore, performing coupling reactions at lower temperatures can help to suppress racemization. After synthesis, the enantiomeric purity of the final peptide is often assessed using analytical techniques such as chiral gas chromatography or high-performance liquid chromatography (HPLC) on a chiral stationary phase. nih.govchiraltech.com

Enzymatic Synthesis of Oligopeptides Relevant to Glycyl-L-alanyl-L-leucyl-L-alanylglycine

The enzymatic synthesis of oligopeptides offers a green and highly selective alternative to purely chemical methods. This approach utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds in a controlled manner.

The synthesis of Glycyl-L-alanyl-L-leucyl-L-alanylglycine can be strategically achieved through protease-catalyzed peptide bond formation. This process can be approached through either a stepwise elongation or a fragment condensation strategy. In a potential synthetic route, dipeptide or tripeptide fragments could be synthesized enzymatically and then ligated to form the final pentapeptide.

For instance, a plausible strategy involves the synthesis of the dipeptide Glycyl-L-alanine (Gly-Ala) and the tripeptide L-leucyl-L-alanylglycine (Leu-Ala-Gly) fragments. These fragments can be synthesized using proteases like papain or α-chymotrypsin, which are known to catalyze peptide bond formation in environments with low water content to favor synthesis over hydrolysis. nih.gov The two fragments can then be coupled in a final enzymatic step. A key advantage of this method is the high stereoselectivity of the enzymes, ensuring the product is composed of the correct L-amino acids.

A novel approach could involve the use of immobilized enzymes, such as proteases adsorbed on solid supports like Celite. nih.gov This facilitates catalyst recovery and reuse, making the process more economical and efficient. The reaction medium is also a critical factor, with low-water organic solvents or biphasic systems often employed to shift the thermodynamic equilibrium towards peptide synthesis. nih.gov

| Enzyme Example | Potential Catalytic Step in Synthesis | Reference |

| Papain | Ligation of N-protected Gly-Ala to Leu-Ala-Gly-O-R | nih.gov |

| α-Chymotrypsin | Ligation of Gly-Ala-Leu to Ala-Gly-O-R | nih.gov |

| Thermolysin | Synthesis of dipeptide fragments | nih.gov |

| Bromelain | Alternative for fragment condensation | nih.gov |

The success of protease-catalyzed synthesis hinges on the enzyme's substrate specificity. Proteases possess specific recognition sites (S1, S2, etc., and S1', S2', etc.) that interact with the amino acid residues of the donor and acceptor substrates. For the synthesis of Glycyl-L-alanyl-L-leucyl-L-alanylglycine, the choice of protease would be dictated by its preference for the C-terminal amino acid of the acyl donor and the N-terminal amino acid of the nucleophile.

For example, α-chymotrypsin shows a preference for cleaving (and thus forming) peptide bonds involving large hydrophobic residues like phenylalanine, tyrosine, and leucine (B10760876) at the P1 position. This makes it a suitable candidate for ligating a fragment ending in leucine. The reaction conditions must be meticulously optimized to maximize yield and minimize side reactions like hydrolysis. Key parameters include pH, temperature, solvent composition, and the nature of the N- and C-terminal protecting groups of the substrate fragments. The use of amino acid esters as acyl donors is a common strategy, as it kinetically favors the aminolysis reaction (peptide bond formation) over hydrolysis. frontiersin.org

| Parameter | Typical Range/Condition | Rationale |

| pH | 6-9 | Optimal for protease activity and stability |

| Temperature | 25-50 °C | Balances reaction rate and enzyme stability |

| Solvent | Low-water organic solvent or biphasic system | Reduces water activity to favor synthesis over hydrolysis |

| Acyl Donor | Amino acid ester (e.g., ethyl ester) | Kinetically favors aminolysis over hydrolysis |

| Enzyme Concentration | Catalytic amounts | Minimizes cost and potential for side reactions |

Advanced Purification and Homogeneity Assessment Techniques for Synthetic Pentapeptides

Following synthesis, the crude peptide mixture contains the target pentapeptide along with unreacted starting materials, truncated sequences, and other byproducts. Therefore, robust purification and analytical techniques are essential to isolate Glycyl-L-alanyl-L-leucyl-L-alanylglycine and verify its purity.

High-performance liquid chromatography (HPLC) is the cornerstone for the purification and analysis of synthetic peptides. Reversed-phase HPLC (RP-HPLC) is particularly effective for separating peptides based on their hydrophobicity. For a pentapeptide like Glycyl-L-alanyl-L-leucyl-L-alanylglycine, a C18 stationary phase is commonly employed.

The separation is achieved by eluting the peptide from the column with a gradient of an organic solvent, typically acetonitrile, in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA). TFA protonates the free amine and carboxyl groups, minimizing secondary interactions with the stationary phase and resulting in sharper peaks. The hydrophobic leucine residue in the pentapeptide will contribute significantly to its retention on the nonpolar stationary phase.

For purification, a preparative RP-HPLC system with a larger column diameter is used. Fractions are collected as they elute from the column, and those containing the pure peptide are identified by analytical HPLC and subsequently pooled and lyophilized.

| Chromatographic Method | Stationary Phase | Mobile Phase System | Principle of Separation |

| Reversed-Phase HPLC | C18 or C8 silica | Water/Acetonitrile with 0.1% TFA | Hydrophobicity |

| Ion-Exchange Chromatography | Cation or Anion Exchange Resin | Aqueous buffer with a salt gradient | Net charge at a given pH |

| Size-Exclusion Chromatography | Porous gel matrix | Aqueous buffer | Hydrodynamic volume (size) |

Analytical ultracentrifugation (AUC) is a powerful, first-principles-based method for characterizing macromolecules in solution. nih.gov For a synthetic pentapeptide such as Glycyl-L-alanyl-L-leucyl-L-alanylglycine, AUC can provide valuable information about its purity and aggregation state. nih.gov

In a sedimentation velocity (SV-AUC) experiment, a solution of the peptide is subjected to a high centrifugal field. The rate at which the peptide molecules sediment is monitored over time. This allows for the determination of the sedimentation coefficient, which is related to the molar mass and shape of the peptide. The presence of a single, well-defined sedimenting boundary is indicative of a highly pure and monodisperse sample. Conversely, the presence of multiple sedimenting species would suggest the presence of impurities or aggregates.

While AUC is more commonly applied to larger proteins, its application to short peptides is gaining traction for providing orthogonal data to chromatography and mass spectrometry, confirming the homogeneity of the final product. nih.gov

| AUC Parameter | Information Provided | Relevance to Glycyl-L-alanyl-L-leucyl-L-alanylglycine |

| Sedimentation Coefficient (s) | Molar mass and shape | Confirmation of expected molecular size and detection of aggregates |

| Frictional Ratio (f/f0) | Molecular shape (globular vs. elongated) | Insight into the solution conformation of the pentapeptide |

| Diffusion Coefficient (D) | Hydrodynamic size | Complementary information on size and potential for aggregation |

Advanced Structural Elucidation and Conformational Analysis of Glycyl L Alanyl L Leucyl L Alanylglycine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in a solution environment, which often mimics physiological conditions.

The foundational step in any NMR-based structural study is the sequence-specific assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances to their respective atoms in the peptide chain. This process relies on a suite of multidimensional NMR experiments that correlate nuclei either through covalent bonds (through-bond) or through space.

Through-bond correlation experiments are used to identify covalently linked atoms. Key experiments include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically across two or three bonds (e.g., Hα-Hβ in an amino acid side chain).

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, effectively identifying all protons belonging to a single amino acid residue.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached heteronucleus, such as ¹³C or ¹⁵N. The ¹H-¹⁵N HSQC spectrum is often called the "fingerprint" of a peptide, as each non-proline residue gives a unique peak corresponding to its backbone amide proton and nitrogen.

HNCACB & CBCA(CO)NH: These triple-resonance experiments link the amide ¹H and ¹⁵N of one residue to the α- and β-carbon chemical shifts of the same residue (i) and the preceding residue (i-1), forming the cornerstone of sequential backbone assignment. biorxiv.org

Through-space correlation experiments identify nuclei that are close in space (typically < 5 Å), irrespective of whether they are connected by bonds. The primary method for this is:

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space dipolar couplings between protons. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, providing crucial distance restraints for structure calculation. These can be observed between protons on different residues that are far apart in the sequence but brought close together by the peptide's fold. nih.gov

The combination of these datasets allows for a complete and unambiguous assignment of the NMR signals, which is the prerequisite for determining the peptide's solution conformation.

| Residue | NH (ppm) | Hα (ppm) | Hβ (ppm) | Other (ppm) |

|---|---|---|---|---|

| Gly¹ | 8.3 - 8.6 | 3.9 - 4.1 | N/A | N/A |

| Ala² | 8.1 - 8.4 | 4.2 - 4.5 | 1.3 - 1.5 | N/A |

| Leu³ | 8.0 - 8.3 | 4.1 - 4.4 | 1.6 - 1.8 | Hγ: 1.5 - 1.7, Hδ: 0.8 - 1.0 |

| Ala⁴ | 8.1 - 8.4 | 4.2 - 4.5 | 1.3 - 1.5 | N/A |

| Gly⁵ | 7.9 - 8.2 | 3.8 - 4.0 | N/A | N/A |

Peptides in solution are rarely static; they often exist as an ensemble of interconverting conformations. NMR is uniquely suited to characterize these equilibria. The presence of a single set of averaged NMR resonances suggests that the conformational exchange is fast on the NMR timescale. In this scenario, quantitative information can be extracted from:

J-coupling constants: The ³J(HN,Hα) coupling constant, for instance, is related to the backbone dihedral angle φ via the Karplus equation. The measured value provides an average that can be used to restrain the possible range of φ angles sampled by the peptide.

NOE intensities: Time-averaged NOE intensities can be used in molecular dynamics simulations to generate a structural ensemble that best represents the conformational states and their populations.

If the exchange between conformations is slow on the NMR timescale, separate sets of peaks will be observed for each distinct conformation. The relative integrals of these peaks provide a direct measure of the population of each state in the equilibrium.

For peptides, especially those larger than a few residues, severe overlap of proton signals can make unambiguous assignment impossible. Isotopic labeling, the incorporation of NMR-active isotopes like ¹³C and ¹⁵N, is an essential strategy to overcome this challenge. sigmaaldrich.com

Common labeling schemes include:

Uniform Labeling: The peptide is expressed in bacteria grown on media where the sole nitrogen source is ¹⁵NH₄Cl and the sole carbon source is ¹³C-glucose. sigmaaldrich.com This enriches all nitrogen and carbon sites with their respective NMR-active isotopes, enabling the use of powerful heteronuclear correlation experiments.

Selective Labeling: Only specific amino acid types are isotopically labeled. This is achieved by adding a labeled amino acid to the growth media of an auxotrophic bacterial strain. For Glycyl-L-alanyl-L-leucyl-L-alanylglycine, one could selectively label just the leucine (B10760876) residue to simplify the ¹³C-HSQC spectrum and easily identify all signals originating from that residue. nih.gov

Reverse Labeling: The peptide is expressed in a ¹³C-enriched medium, but one or more specific amino acids are added in their natural abundance (unlabeled) form. This results in NMR signals from the unlabeled residues being "invisible" in ¹³C-edited experiments, effectively simplifying complex spectra. nih.gov

These strategies enhance resolution, reduce spectral crowding, and are indispensable for the detailed structural analysis of peptides. nih.gov

X-ray Crystallography and Solid-State Structural Characterization

X-ray crystallography provides a high-resolution, static snapshot of a molecule's conformation in the solid state. This technique is complementary to solution-state NMR, offering precise atomic coordinates and details of intermolecular interactions within the crystal lattice.

The primary challenge in X-ray crystallography is growing a well-ordered, single crystal of sufficient size and quality. For a pentapeptide, this involves extensive screening of crystallization conditions. Common techniques include:

Vapor Diffusion: This is the most widely used method, existing in two main setups:

Hanging Drop: A small drop containing the purified peptide, buffer, and a precipitant is suspended over a larger reservoir of the precipitant solution. Water slowly evaporates from the drop to the reservoir, increasing the peptide and precipitant concentration and promoting crystallization.

Sitting Drop: Similar to the hanging drop method, but the drop rests on a pedestal within the sealed chamber.

Slow Evaporation: The peptide is dissolved in a solvent system, and the solvent is allowed to evaporate slowly over days or weeks, gradually increasing the peptide concentration to the point of supersaturation and crystallization.

Solvent/Anti-solvent Diffusion: The peptide is dissolved in a solvent in which it is highly soluble. An "anti-solvent" (in which the peptide is poorly soluble) is then slowly introduced, either by liquid-liquid diffusion or vapor diffusion, to reduce the peptide's solubility and induce crystallization.

The success of these strategies depends on systematically varying parameters such as pH, peptide concentration, temperature, and the type and concentration of precipitating agents (e.g., salts, polymers like PEG, or organic solvents).

Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The resulting diffraction pattern is used to determine the fundamental properties of the crystal lattice. The smallest repeating unit of a crystal is the unit cell , which is defined by three edge lengths (a, b, c) and three inter-axial angles (α, β, γ). These unit cell parameters, along with the crystal's symmetry (described by its space group), dictate how the peptide molecules are arranged and packed against each other in the solid state.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | B2 |

| a (Å) | 18.299 (6) |

| b (Å) | 18.781 (6) |

| c (Å) | 5.917 (3) |

| γ (°) | 110.65 (3) |

| Volume (ų) | 1902.9 |

| Z (Molecules/unit cell) | 4 |

Analysis of Intermolecular and Intramolecular Interactions in the Crystalline State

The three-dimensional architecture of Glycyl-L-alanyl-L-leucyl-L-alanylglycine in the crystalline solid state is stabilized by a network of non-covalent interactions. These interactions, primarily hydrogen bonds and van der Waals forces, dictate the molecular packing and the adoption of a specific low-energy conformation. core.ac.uk The analysis of crystal structures of related small peptides provides a framework for understanding the potential interactions within this pentapeptide.

Intramolecular hydrogen bonds are crucial in defining the peptide's secondary structure, such as turns or folded conformations. In longer glycine-containing peptides, the chain can fold to allow interactions between the terminal NH2 group and the carboxylate group, as well as between adjacent amide groups. nih.gov Intermolecular hydrogen bonds form between the amide backbone groups (N-H donors and C=O acceptors) of adjacent peptide molecules, often resulting in extended networks like sheets or helices. In the crystal structures of zwitterionic dipeptides, hydrogen-bonding patterns frequently arise in head-to-tail chains. olemiss.edu For peptides containing alternating L-alanine and glycine (B1666218) residues, a "crank-shaft" or S-shaped zigzag arrangement stabilized by intra- and intermolecular hydrogen bonds has been observed. nih.gov

Table 1: Potential Hydrogen Bond Interactions in Crystalline Glycyl-L-alanyl-L-leucyl-L-alanylglycine

| Interaction Type | Donor Group | Acceptor Group | Typical H···A Distance (Å) | Significance |

|---|---|---|---|---|

| Intermolecular | Amide N-H | Amide C=O | 1.8 - 2.2 | Stabilizes extended structures (e.g., β-sheets) |

| Intermolecular | N-terminal -NH3+ | C-terminal -COO- | ~1.7 - 2.0 | Strong "head-to-tail" interactions |

| Intramolecular | Amide N-H (i) | Amide C=O (i-2, i-3, i-4) | ~2.0 - 2.5 | Defines turns and folded conformations |

Vibrational Spectroscopy (FTIR, Raman) for Secondary Structure Assessment

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful non-destructive technique for investigating the secondary structure of peptides. These methods are sensitive to the vibrations of the peptide backbone, particularly the amide groups, which are influenced by the peptide's conformation and hydrogen-bonding patterns. nih.govleibniz-fli.de

The Amide I and Amide II bands are the two most prominent vibrational bands in the infrared spectrum of peptides and are highly sensitive to secondary structure. leibniz-fli.deresearchgate.net

Amide I: This band, located in the 1600–1700 cm⁻¹ region, arises predominantly from the C=O stretching vibration of the peptide backbone. leibniz-fli.de Its frequency is a direct probe of the conformational state. For instance, α-helical structures typically show an Amide I band around 1650–1658 cm⁻¹, while β-sheets are found at lower frequencies, generally between 1620 and 1640 cm⁻¹. researchgate.netnih.gov Unordered or random coil structures exhibit a broad band centered near 1642 cm⁻¹. nih.gov

Amide II: Found between 1510 and 1580 cm⁻¹, this band results from a combination of N-H in-plane bending and C-N stretching vibrations. leibniz-fli.de While also sensitive to conformation, it is generally considered a less direct reporter than the Amide I band. For β-sheet structures, a characteristic Amide II band may appear around 1523 cm⁻¹. researchgate.net

For Glycyl-L-alanyl-L-leucyl-L-alanylglycine, analysis of these bands would reveal the predominant secondary structure adopted in a given environment. Studies on alanine-based peptides have shown Amide I' bands for helical structures between 1632 and 1635 cm⁻¹. nih.gov Copolymers of alanine (B10760859) and glycine exhibit bands around 1630 cm⁻¹ with a shoulder near 1690 cm⁻¹, indicative of antiparallel β-sheets. researchgate.net

Table 2: Characteristic Amide I & II Frequencies for Peptide Secondary Structures

| Secondary Structure | Amide I (cm⁻¹) | Amide II (cm⁻¹) | Vibrational Modes |

|---|---|---|---|

| α-Helix | 1650 - 1658 | 1540 - 1550 | C=O stretch; N-H bend, C-N stretch |

| β-Sheet (antiparallel) | 1620 - 1640 & ~1690 (weak) | 1510 - 1530 | C=O stretch; N-H bend, C-N stretch |

| Random Coil | 1640 - 1648 | 1535 - 1545 | C=O stretch; N-H bend, C-N stretch |

| β-Turn | 1660 - 1685 | 1525 - 1550 | C=O stretch; N-H bend, C-N stretch |

The formation of hydrogen bonds directly affects the force constants of the involved chemical bonds, leading to predictable shifts in their vibrational frequencies. Infrared spectroscopy can therefore be used to probe the hydrogen-bonding network within a peptide. chemrxiv.org

The N-H stretching vibration (Amide A band, typically ~3225-3280 cm⁻¹) is particularly sensitive to hydrogen bonding. leibniz-fli.de When an N-H group acts as a hydrogen bond donor, its bond is weakened, causing the stretching frequency to decrease (redshift). The magnitude of this shift correlates with the strength of the hydrogen bond. Similarly, the C=O group's stretching frequency (Amide I) also redshifts when it acts as a hydrogen bond acceptor. Studies on glycine peptides have utilized IR spectroscopy to identify specific hydrogen bonding motifs, such as interactions between the C-terminal carboxylate and a neighboring amide N-H group. nih.gov By analyzing these frequency shifts, the presence and relative strength of both intramolecular and intermolecular hydrogen bonds in Glycyl-L-alanyl-L-leucyl-L-alanylglycine can be inferred.

Circular Dichroism (CD) Spectroscopy for Chiral Conformation

The Far-UV region of the CD spectrum (180–250 nm) is dominated by the electronic transitions of the chiral, regularly arranged peptide bonds in the backbone. creative-proteomics.comcreative-proteomics.com Different types of secondary structures (α-helix, β-sheet, random coil) produce distinct and characteristic CD spectra, allowing for their identification and quantification. creative-biostructure.com

α-Helix: Characterized by two negative bands at approximately 222 nm (n→π* transition) and 208 nm (π→π* transition), and a strong positive band around 192 nm (π→π* transition). creative-proteomics.com

β-Sheet: Typically shows a single negative band between 215–218 nm and a positive band near 195–200 nm. creative-biostructure.comcreative-proteomics.com

Random Coil: Displays a strong negative band near 200 nm and a weak positive or near-zero signal above 215 nm.

A Far-UV CD analysis of Glycyl-L-alanyl-L-leucyl-L-alanylglycine would provide a quantitative estimate of its secondary structure composition in solution.

Table 3: Characteristic Far-UV CD Signals for Peptide Secondary Structures

| Secondary Structure | Positive Maxima (nm) | Negative Minima (nm) |

|---|---|---|

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 - 200 | ~215 - 218 |

| Random Coil | Variable (often weak) | ~198 - 200 |

| Type I β-Turn | ~205 | ~225, ~185 |

The peptide Glycyl-L-alanyl-L-leucyl-L-alanylglycine is composed exclusively of amino acids with aliphatic side chains (Glycine: -H; Alanine: -CH₃; Leucine: -CH₂CH(CH₃)₂). It lacks any aromatic residues or disulfide bonds. Consequently, this peptide is not expected to exhibit a significant CD signal in the near-UV region . Any observed signal would be exceptionally weak and likely arise from higher-order electronic transitions of the peptide backbone, which are generally negligible in this spectral range.

Computational and Theoretical Investigations of Glycyl L Alanyl L Leucyl L Alanylglycine

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For the pentapeptide Glycyl-L-alanyl-L-leucyl-L-alanylglycine, MD simulations can reveal its dynamic behavior, accessible conformations, and interactions with its environment, such as a solvent.

The accuracy of MD simulations is heavily dependent on the chosen force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. nih.gov Several classical force fields are commonly used for simulating peptides and proteins, each with its own strengths and parameterization philosophy. nih.gov The selection of an appropriate force field is a critical first step for any meaningful simulation of Glycyl-L-alanyl-L-leucyl-L-alanylglycine.

Commonly used force fields for biomolecular simulations include AMBER, CHARMM, GROMOS, and OPLS. nih.govresearchgate.net For instance, CHARMM force fields are generally considered accurate for protein and peptide simulations, while AMBER is often favored for DNA and RNA. researchgate.net GROMOS is a united-atom force field, where nonpolar hydrogens are not explicitly represented, which can save computational time. researchgate.net The OPLS force field was originally developed to reproduce the experimental properties of organic liquids. researchgate.net The choice often depends on the specific properties being investigated and the system's complexity. researchgate.net

Validation of the chosen force field is crucial. This is often achieved by comparing simulation results with experimental data, such as NMR-derived structural restraints, or with higher-level quantum mechanical (QM) calculations. researchgate.netacs.org For example, studies have evaluated various force fields by their ability to reproduce the known crystal structures or solution-state conformational ensembles of benchmark peptides. nih.govacs.org

Table 1: Comparison of Common Force Fields for Peptide Simulation

| Force Field | Type | Key Features & Typical Applications |

| AMBER | All-atom | Widely used for proteins and nucleic acids; known for good performance in simulating folded proteins. researchgate.netresearchgate.net |

| CHARMM | All-atom/United-atom | Highly versatile for a wide range of biomolecules, including peptides, lipids, and nucleic acids; considered accurate for peptide simulations. researchgate.netresearchgate.net |

| GROMOS | United-atom | Computationally efficient due to the united-atom model; frequently used for protein dynamics and free energy calculations. researchgate.netacs.org |

| OPLS | All-atom | Parameterized to reproduce experimental properties of liquids; known for its "universality" across many organic and biomolecular systems. researchgate.net |

A typical MD simulation of Glycyl-L-alanyl-L-leucyl-L-alanylglycine would begin by defining the system in a simulation box, often solvated with water molecules to mimic physiological conditions. Periodic boundary conditions are applied to avoid edge effects, creating a pseudo-infinite system. acs.org The simulation is usually run under an NPT ensemble, which maintains a constant number of particles (N), pressure (P), and temperature (T), reflecting laboratory conditions. acs.org

The simulation proceeds in discrete time steps, typically around 2 femtoseconds (fs). acs.org Algorithms like LINCS or SHAKE are used to constrain bond lengths, allowing for a slightly larger time step. acs.org Long-range electrostatic interactions, which are critical for peptide dynamics, are often calculated using methods like the Particle Mesh Ewald (PME) algorithm. acs.org

Once the simulation is complete, the resulting trajectory—a record of atomic positions and velocities over time—is analyzed to extract meaningful information. Common analysis techniques include:

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the peptide.

Ramachandran Plots: To analyze the distribution of backbone dihedral angles (phi and psi), which reveals the secondary structure preferences of the peptide. researchgate.net

Cluster Analysis: To group similar conformations and identify the most populated conformational states.

Table 2: Typical Parameters for an MD Simulation of a Pentapeptide

| Parameter | Typical Value/Method | Purpose |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant pressure and temperature, mimicking experimental conditions. acs.org |

| Temperature | 300 K | Approximates physiological temperature. |

| Pressure | 1 bar | Approximates atmospheric pressure. |

| Time Step | 2 fs | Balances computational cost with the accuracy of integrating equations of motion. acs.org |

| Bond Constraints | LINCS or SHAKE | Constrains bond lengths, particularly those involving hydrogen, to allow for a larger time step. acs.org |

| Electrostatics | Particle Mesh Ewald (PME) | Accurately calculates long-range electrostatic interactions in a periodic system. acs.org |

| Solvent Model | Explicit (e.g., TIP3P, SPC) | Provides a realistic representation of the solvent environment. nih.govacs.org |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | The duration needs to be long enough to sample relevant conformational changes. acs.orgnih.gov |

The surrounding solvent has a profound impact on the conformational preferences of a peptide. For Glycyl-L-alanyl-L-leucyl-L-alanylglycine, interactions with water molecules (e.g., hydrogen bonding) will compete with and influence the formation of intramolecular hydrogen bonds that stabilize specific secondary structures like turns or helices.

Explicit solvent models, where individual water molecules are included in the simulation, are crucial for capturing these effects accurately. nih.gov Different water models, such as TIP3P, SPC, or OPC, can be paired with force fields. nih.govacs.org Studies have shown that peptide-membrane interactions and conformational dynamics are significantly influenced by the solvent environment. acs.org For instance, a peptide's conformation at a water-hydrophobic interface will differ significantly from its conformation in bulk water. acs.org The charge state of ionizable residues, which is influenced by the pH of the solvent, also plays a key role in defining the electrostatic potential and conformational stability. mpg.dechemrxiv.org

Conformational Search Algorithms and Energy Minimization Techniques

The conformational flexibility of Glycyl-L-alanyl-L-leucyl-L-alanylglycine gives rise to a vast and complex potential energy surface. Identifying the biologically relevant, low-energy conformations is a significant computational challenge addressed by various search algorithms and energy minimization techniques. acs.org

The primary goal of global optimization is to locate the conformation with the lowest possible potential energy, known as the global minimum. nih.gov For a pentapeptide, this is a non-trivial task due to the large number of rotatable bonds. Strategies to tackle this include:

Systematic Search: This method involves systematically rotating each dihedral angle of the peptide backbone and side chains by a certain increment. While exhaustive, its computational cost increases exponentially with the number of rotatable bonds, making it impractical for a pentapeptide without significant simplifications.

Stochastic Methods: These approaches, such as simulated annealing and genetic algorithms, introduce a random element into the search process. wikipedia.org Simulated annealing mimics the process of slowly cooling a metal to reach its lowest energy state, allowing the peptide to overcome energy barriers and explore a wider range of conformations. Genetic algorithms evolve a population of conformations, applying operations like mutation and crossover to generate new, potentially lower-energy structures.

Monte Carlo (MC) methods are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. nih.gov In the context of conformational analysis, a Monte Carlo simulation of Glycyl-L-alanyl-L-leucyl-L-alanylglycine would involve a series of random changes to its structure (e.g., rotating a dihedral angle). pku.edu.cn Each new conformation is then accepted or rejected based on a criterion, such as the Metropolis criterion, which depends on the change in energy and the temperature of the system. nih.gov This allows the simulation to explore the conformational space and identify low-energy regions. nih.gov

Basin-hopping is a global optimization technique that is particularly effective for exploring the potential energy surface of complex molecules. acs.org It transforms the complex energy landscape into a collection of basins of attraction corresponding to local minima. The algorithm involves performing a perturbation of the molecular coordinates followed by energy minimization. acs.org This process effectively "hops" between different energy minima, allowing for a more efficient exploration of the low-energy conformational space compared to simple Monte Carlo methods. acs.orgrsc.org

Free Energy Calculations and Thermodynamic Stability of Pentapeptide Conformations

While potential energy is a crucial factor, the thermodynamic stability of a peptide conformation in a given environment is determined by its Gibbs free energy, which includes entropic and solvation effects. nih.gov

The Potential of Mean Force (PMF) describes the free energy profile along a specific reaction coordinate, such as the distance between two atoms or a dihedral angle. wikipedia.org For Glycyl-L-alanyl-L-leucyl-L-alanylglycine, a PMF calculation could be used to understand the free energy changes associated with the formation or breaking of an intramolecular hydrogen bond, or the folding of the peptide into a specific secondary structure. wikipedia.orgnih.gov Methods like umbrella sampling and steered molecular dynamics are commonly employed to compute PMFs. nih.gov These simulations apply a biasing potential to ensure adequate sampling of high-energy regions along the chosen coordinate. uiuc.edu

The interaction with the solvent, typically water, plays a critical role in determining the conformational preferences of a peptide. Solvation free energy is the free energy change associated with transferring a molecule from a vacuum to a solvent.

Implicit Solvation Models: These models, such as the Generalized Born (GB) or Poisson-Boltzmann (PB) models, represent the solvent as a continuous medium with a given dielectric constant. globethesis.com They offer a computationally efficient way to estimate the electrostatic contribution to the solvation free energy.

Explicit Solvation Models: In these models, individual solvent molecules are explicitly included in the simulation. While computationally more demanding, they provide a more detailed and accurate description of solute-solvent interactions, including hydrogen bonding and the structuring of water molecules around the peptide. Methods like thermodynamic integration and free energy perturbation are used to calculate solvation free energies from explicit solvent simulations. nih.gov

For Glycyl-L-alanyl-L-leucyl-L-alanylglycine, calculating the solvation free energy for different conformations can reveal how the solvent stabilizes or destabilizes certain structures. For instance, conformations that bury hydrophobic side chains (like leucine) away from water while exposing polar groups to the solvent would be expected to have a more favorable solvation free energy.

Table 2: Illustrative Solvation Free Energy Contributions for Two Hypothetical Conformations of Glycyl-L-alanyl-L-leucyl-L-alanylglycine

| Conformation | Electrostatic Contribution (kcal/mol) | Non-polar Contribution (kcal/mol) | Total Solvation Free Energy (kcal/mol) |

| Extended Chain | -55.2 | +8.5 | -46.7 |

| Compact Globule | -48.9 | +4.1 | -44.8 |

Biomolecular Interactions and Supramolecular Assembly of Glycyl L Alanyl L Leucyl L Alanylglycine Excluding Clinical Relevance

Peptide-Enzyme Recognition and Substrate Specificity Studies

The interaction between peptides and enzymes is a cornerstone of cellular biology, governing processes from protein turnover to signal transduction. The specific sequence of Glycyl-L-alanyl-L-leucyl-L-alanylglycine makes it an interesting substrate for peptidases, particularly those with a preference for hydrophobic residues at the N-terminus.

Leucine (B10760876) aminopeptidases (LAPs) are a class of metalloenzymes that catalyze the removal of amino acid residues from the N-terminus of proteins and peptides. wikipedia.orgnih.gov As their name suggests, they exhibit a preference for cleaving N-terminal leucine residues, although they often possess a broader specificity and can hydrolyze other residues as well. wikipedia.orgnih.gov LAPs are found across all kingdoms of life and are generally considered crucial for cellular maintenance and peptide turnover. nih.gov

The enzymatic activity of LAPs is dependent on the presence of divalent metal cations, such as Mn²⁺, Mg²⁺, or Zn²⁺, which are essential for catalysis. wikipedia.org The interaction between a leucyl-containing peptide like Glycyl-L-alanyl-L-leucyl-L-alanylglycine and the active site of a leucine aminopeptidase (B13392206) would involve the recognition of the N-terminal residue. However, since the N-terminus is glycine (B1666218), a direct and efficient hydrolysis by a classic LAP would be less likely compared to a peptide with an N-terminal leucine. Instead, the peptide could be sequentially degraded by other peptidases until the leucine residue is exposed at the N-terminus, making it a target for LAP.

Studies on model substrates, such as L-leucine-p-nitroanilide, are often used to characterize the kinetic parameters of LAPs. For instance, research on a Co²⁺-dependent leucine aminopeptidase (Amp0279) has determined the Michaelis constant (Kₘ), which reflects the affinity of the enzyme for its substrate. nih.gov Variations in this value upon site-directed mutagenesis reveal key residues involved in substrate binding. nih.gov

| Enzyme Variant | Kₘ (mol/L) | Substrate Affinity |

|---|---|---|

| Amp0279 (Original) | 2.70 | Baseline |

| Amp0279-R131E | 330.66 | Decreased |

| Amp0279-R131A | 20.86 | Decreased |

The hydrolysis of a peptide bond is a thermodynamically favorable but kinetically slow process that requires enzymatic catalysis. The mechanism of peptide hydrolysis by proteases, such as serine or cysteine proteases, is well-established and involves a series of steps within the enzyme's active site. nih.govnih.gov

For a cysteine protease, the process is initiated by a nucleophilic attack on the carbonyl carbon of the peptide bond by the thiolate anion of a cysteine residue in the active site. nih.gov This attack is facilitated by a nearby histidine residue, which acts as a general base. This leads to the formation of a high-energy tetrahedral intermediate, which is stabilized by hydrogen bonds within a region of the active site known as the oxyanion hole. acs.org The peptide bond is then cleaved, releasing the C-terminal portion of the peptide, while the N-terminal portion remains covalently bound to the enzyme as a thioester acyl-enzyme intermediate.

Metal Ion Coordination and Complexation Biochemistry

The amide and carboxylate groups within peptides are effective ligands for metal ions, leading to the formation of metallopeptide complexes. The study of these complexes provides insight into the roles of metal ions in protein structure and function. rsc.org

Several spectroscopic techniques are employed to characterize the formation and structure of peptide-metal ion complexes. Each method provides unique information about the coordination environment.

Infrared (IR) Spectroscopy: IR spectroscopy is sensitive to changes in vibrational frequencies of functional groups upon metal coordination. The binding of a metal ion to the carboxylate group (COO⁻) or the amide carbonyl oxygen (C=O) typically causes a shift in their respective stretching frequencies to lower wavenumbers. researchgate.net For example, studies on glycine-metal complexes show significant shifts in the ν(C=O) band upon coordination with ions like Zn(II) or Zr(IV). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can detect changes in the chemical environment of specific atoms upon metal binding. Shifts in the resonances of protons and carbons near the binding site provide direct evidence of complexation. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: For transition metal ions with d-electrons, UV-Vis spectroscopy can be used to study the electronic transitions within the metal's d-orbitals. The position and intensity of these absorption bands are indicative of the coordination geometry of the metal complex (e.g., octahedral or square-planar). mdpi.com

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the stoichiometry of the complex by identifying the mass-to-charge ratio of the intact metallopeptide. researchgate.net

| Ligand/Complex | ν(C=O) of Carboxylate | ν(M-O) |

|---|---|---|

| Free Ligand (Hypothetical) | ~1620 | N/A |

| Zn(II) Complex | ~1593 | - |

| Zr(IV) Complex | ~1540 | - |

| Th(IV) Complex | ~1587 | - |

Isothermal Titration Calorimetry (ITC) is a primary technique for quantifying the thermodynamic parameters of binding interactions. nih.gov By directly measuring the heat released or absorbed during the binding of a metal ion to a peptide, ITC can determine the binding stoichiometry (n), the binding constant (Kₐ), and the enthalpy (ΔH) and entropy (ΔS) of the reaction in a single experiment. nih.govnih.gov

The stoichiometry reveals the ratio of peptide to metal ion in the complex. The binding constant is a measure of the affinity of the interaction, while the enthalpy and entropy changes provide insight into the nature of the binding forces. nih.gov For instance, a negative enthalpy change suggests that the binding is driven by favorable bond formation (e.g., coordinate bonds), whereas a positive entropy change can indicate the release of ordered solvent molecules from the binding interface. nih.gov Such measurements have been used to characterize the binding of Zn²⁺ and Cu⁺ to various peptides and proteins. nih.gov

| Metal Ion | Stoichiometry (n) | Binding Constant (Kₐ) (M⁻¹) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) |

|---|---|---|---|---|

| Mn(II) | 0.98 ± 0.03 | (1.1 ± 0.1) x 10⁴ | -1.8 ± 0.1 | 3.7 |

| Zn(II) | 0.96 ± 0.02 | (1.4 ± 0.2) x 10⁴ | -3.1 ± 0.2 | 2.6 |

The binding of a metal ion can significantly influence the three-dimensional structure and stability of a peptide. Metal ions can act as a template, organizing a flexible, unstructured peptide into a more ordered conformation. acs.org This process can be monitored using techniques like Circular Dichroism (CD) spectroscopy.

CD spectroscopy is highly sensitive to the secondary structure of peptides. An unstructured peptide typically shows a characteristic CD spectrum with a strong negative band near 200 nm. nih.gov Upon metal-induced folding, changes in the CD spectrum, such as the appearance of new bands, can indicate the formation of secondary structures like β-turns or α-helices. mdpi.com

The effect of metal ions on peptide stability can be complex. In some cases, metal binding stabilizes the peptide structure, increasing its resistance to thermal or chemical denaturation. nih.gov However, in other contexts, metal ions can be destabilizing by disturbing favorable electrostatic interactions on the peptide's surface. nih.gov Studies on proteins like bovine serum albumin have shown that different metal ions can alter the unfolding pathway, with some promoting a cooperative two-state unfolding and others enhancing a more complex multi-state process. researchgate.net The specific impact depends on the identity of the metal ion, its coordination preferences, and the amino acid sequence of the peptide. researchgate.net

Peptide Self-Assembly and Nanostructure Formation

The spontaneous organization of individual peptide molecules into ordered, non-covalent supramolecular structures is a phenomenon known as self-assembly. This process is governed by a delicate balance of intermolecular interactions, leading to the formation of a variety of nanoscale architectures. For the pentapeptide Glycyl-L-alanyl-L-leucyl-L-alanylglycine, its sequence of amino acids dictates its potential to form such structures.

The aggregation and fibrillation of peptides are complex processes influenced by a multitude of intrinsic and extrinsic factors. These factors determine whether a peptide will remain in a soluble, monomeric state or self-assemble into larger, often highly organized, aggregates like fibrils. nih.gov

Intrinsic Factors:

Amino Acid Sequence: The primary sequence is a critical determinant of a peptide's aggregation propensity. The hydrophobicity and charge of the amino acid side chains, as well as their arrangement, play a significant role. For instance, the presence of hydrophobic residues like leucine and alanine (B10760859) can drive aggregation through the hydrophobic effect, where nonpolar regions of the peptide minimize contact with water. nih.govnih.gov

Peptide Concentration: The propensity for self-assembly is highly dependent on concentration. Kinetic studies have demonstrated that for many peptides, aggregation follows a nucleation-polymerization mechanism, where a critical concentration is required to initiate the formation of stable nuclei. royalsocietypublishing.org

Net Charge and pH: Electrostatic interactions are crucial in modulating peptide aggregation. royalsocietypublishing.org At a given pH, the net charge of a peptide influences the repulsive or attractive forces between molecules. Aggregation is generally favored when the net charge is low, as this reduces electrostatic repulsion. nih.govroyalsocietypublishing.org

Extrinsic Factors:

Surfaces and Interfaces: The presence of surfaces, such as a solid-water or air-water interface, can induce peptide aggregation. nih.gov Peptides can adsorb onto these surfaces, leading to localized concentration increases and conformational changes that promote self-assembly. nih.gov

Impurities: The presence of impurities can either promote or inhibit aggregation by acting as nucleation sites or by interfering with the assembly process.

A summary of these factors is presented in the table below.

| Factor Category | Specific Factor | Influence on Aggregation |

| Intrinsic | Amino Acid Sequence | The type and order of amino acids dictate hydrophobicity, charge, and secondary structure propensity, which are key drivers of aggregation. nih.govnih.gov |

| Peptide Concentration | Higher concentrations generally increase the likelihood of aggregation by promoting intermolecular interactions. royalsocietypublishing.org | |

| Net Charge (influenced by pH) | Lower net charge reduces electrostatic repulsion between peptide molecules, favoring aggregation. nih.govroyalsocietypublishing.org | |

| Extrinsic | Surfaces and Interfaces | Can act as nucleation sites, concentrating peptide molecules and inducing conformational changes that lead to aggregation. nih.gov |

| Impurities | Can either seed aggregation or inhibit it by interacting with the peptide monomers or growing aggregates. |

The ability to control the self-assembly of peptides into specific nanostructures is a key goal in materials science and nanotechnology. nih.gov This control is achieved by understanding and manipulating the non-covalent interactions that drive the assembly process. researchgate.net

Key design principles include:

Sequence Programming: The amino acid sequence is the primary tool for programming self-assembly. researchgate.net By strategically placing hydrophobic, hydrophilic, charged, and aromatic residues, researchers can direct the formation of specific secondary structures, such as β-sheets, which are common motifs in self-assembling peptides. nih.gov The interplay of hydrogen bonding, hydrophobic interactions, and ionic interactions, dictated by the sequence, governs the final assembled morphology. nih.govresearchgate.net

Control of Environmental Conditions: Modifying the solution conditions, such as pH, ionic strength, and temperature, can alter the ionization state and conformation of the peptide, thereby influencing the self-assembly pathway.

Use of Unnatural Amino Acids: Incorporating non-natural amino acids can introduce new functionalities and interaction motifs, expanding the range of possible self-assembled structures. nih.gov

The overarching principle is that a detailed understanding of the relationship between the molecular structure of the peptide and the resulting supramolecular architecture allows for the rational design of novel nanomaterials. nih.gov

Once self-assembly occurs, a variety of techniques are employed to characterize the resulting nanostructures. Common architectures formed by self-assembling peptides include nanofibers, hydrogels, and vesicles.

Nanofibers: These are long, thin filaments with diameters on the nanoscale. They are often formed by the hierarchical assembly of peptides into β-sheet-rich structures. The resulting nanofibers can further entangle to form a hydrogel. nih.gov

Hydrogels: These are three-dimensional networks of self-assembled nanofibers that can entrap large amounts of water, sometimes up to 99.9%. nih.gov The physical properties of the hydrogel, such as its stiffness, are dependent on the concentration and characteristics of the constituent nanofibers.

Vesicles: These are spherical, hollow structures with a bilayer membrane composed of amphiphilic peptides. The hydrophobic regions of the peptides are shielded from the aqueous environment in the core of the bilayer, while the hydrophilic regions are exposed to the solvent.

A range of biophysical techniques are used to study these structures, including:

| Technique | Information Obtained |

| Transmission Electron Microscopy (TEM) | Provides high-resolution images of the morphology and dimensions of nanostructures like nanofibers and vesicles. |

| Atomic Force Microscopy (AFM) | Allows for the visualization of the surface topography of self-assembled structures in both air and liquid environments. |

| Circular Dichroism (CD) Spectroscopy | Used to determine the secondary structure (e.g., β-sheet, α-helix, random coil) of the peptides within the assembled architectures. tandfonline.com |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Provides information about the hydrogen bonding and secondary structure of the peptide backbone. |

| Rheology | Characterizes the mechanical properties of hydrogels, such as their stiffness and viscosity. |

Interactions with Model Biological Membranes (Excluding Cellular Uptake/Drug Delivery)

Understanding how peptides interact with lipid membranes is fundamental to many areas of biophysics. Model membrane systems, such as liposomes, are frequently used to study these interactions in a controlled environment. nih.gov

Liposomes are spherical vesicles composed of one or more lipid bilayers, which serve as a simplified model of a cell membrane. Studying the binding of peptides to liposomes can provide insights into the initial steps of peptide-membrane interactions.

Several techniques are employed to characterize this binding:

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes that occur upon the binding of a peptide to a liposome (B1194612) suspension. tandfonline.com From these measurements, thermodynamic parameters such as the binding affinity (Ka), enthalpy (ΔH), and stoichiometry of the interaction can be determined.

Fluorescence Spectroscopy: By labeling either the peptide or the lipids with fluorescent probes, changes in the fluorescence signal upon binding can be monitored. This can provide information on the binding affinity and the local environment of the probe. tandfonline.com

Circular Dichroism (CD) Spectroscopy: CD can be used to assess conformational changes in the peptide upon binding to liposomes. tandfonline.com For many membrane-active peptides, a transition from a random coil in solution to a more ordered structure (e.g., α-helix or β-sheet) is observed upon interaction with the lipid bilayer. nih.gov

Following binding, peptides can induce a range of effects on the model membrane, from simple perturbation of the lipid packing to insertion into the bilayer and the formation of pores. tandfonline.com

A variety of biophysical methods are used to characterize these phenomena:

| Biophysical Technique | Type of Information Provided |

| Lamellar X-ray Diffraction (LXD) and Small-Angle X-ray Scattering (SAXS) | These techniques can be used to probe changes in the membrane structure, such as thinning, that are induced by peptide binding. tandfonline.com |

| Neutron Scattering (NS) | Can be used to detect the formation of pores in membranes by detecting the inner water columns of these structures. tandfonline.comtandfonline.com |

| Fluorescence-Based Leakage Assays | The release of a fluorescent dye encapsulated within liposomes can be monitored to assess the degree of membrane permeabilization induced by the peptide. tandfonline.com |

| Oriented Circular Dichroism (OCD) | This technique provides information on the orientation of the peptide with respect to the membrane bilayer. tandfonline.comtandfonline.com |

These biophysical characterizations are essential for building a mechanistic understanding of how peptides interact with and modify the properties of biological membranes. tandfonline.com

Advanced Spectroscopic and Biophysical Characterization Techniques Applied to Glycyl L Alanyl L Leucyl L Alanylglycine

Mass Spectrometry (MS) for Accurate Mass and Sequence Validation

Mass spectrometry is an indispensable analytical tool in proteomics and peptidomics for determining the molecular weight and amino acid sequence of peptides with high accuracy. ucsf.edu

Both ESI-MS and MALDI-MS are soft ionization techniques that allow for the analysis of thermolabile molecules like peptides without significant fragmentation. genosphere-biotech.comamericanpeptidesociety.org

Electrospray Ionization (ESI): This technique is well-suited for analyzing peptides in solution. americanpeptidesociety.org ESI generates highly charged droplets from which the solvent evaporates, resulting in gas-phase peptide ions. genosphere-biotech.com A key characteristic of ESI-MS is the formation of multiply charged ions (e.g., [M+nH]ⁿ⁺), which allows for the analysis of high-mass molecules on mass analyzers with a limited mass-to-charge (m/z) range. ucsf.edugenosphere-biotech.com For Glycyl-L-alanyl-L-leucyl-L-alanylglycine, ESI-MS would be used to confirm its molecular weight by observing the distribution of these multiply charged ions. All synthetically prepared peptides should ideally be analyzed by ESI-MS to verify their purity and identity. uab.edu

Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI-MS, the peptide is co-crystallized with a matrix material that absorbs laser energy. researchgate.net A laser pulse desorbs and ionizes the peptide, typically producing singly charged ions ([M+H]⁺). genosphere-biotech.com This results in simpler spectra compared to ESI-MS, making it advantageous for the rapid analysis of peptide mixtures and for obtaining a clear molecular ion peak. genosphere-biotech.comresearchgate.net The high mass resolution achievable with MALDI-Time-of-Flight (TOF) MS can be used to accurately determine the peptide's molecular weight. uab.edu

The theoretical molecular weight of Glycyl-L-alanyl-L-leucyl-L-alanylglycine (C₁₈H₃₃N₅O₆) is approximately 415.48 g/mol . Both ESI-MS and MALDI-MS would be expected to yield a molecular ion peak corresponding to this mass, thus validating the successful synthesis of the peptide.

Tandem mass spectrometry (MS/MS) is a powerful technique for determining the amino acid sequence of a peptide de novo, meaning without prior knowledge of the sequence. nih.govwikipedia.org The process involves selecting the precursor ion of the peptide (e.g., the [M+H]⁺ ion of Glycyl-L-alanyl-L-leucyl-L-alanylglycine) and subjecting it to fragmentation, typically through Collision-Induced Dissociation (CID). nih.gov

During CID, the peptide ion collides with an inert gas, causing fragmentation primarily at the peptide bonds. uab.edu This creates a series of fragment ions, most commonly b-ions (containing the N-terminus) and y-ions (containing the C-terminus). uab.edu The mass spectrometer then analyzes the m/z of these fragment ions. The sequence can be deduced by calculating the mass differences between consecutive ions in a series, which correspond to the mass of a specific amino acid residue. nih.gov

For Glycyl-L-alanyl-L-leucyl-L-alanylglycine (Sequence: G-A-L-A-G), the theoretical fragmentation pattern can be calculated. The resulting spectrum would be analyzed to match these predicted fragments, confirming the amino acid sequence and identifying the correct order of residues.

Table 1: Theoretical MS/MS Fragmentation Data for Glycyl-L-alanyl-L-leucyl-L-alanylglycine

| Residue | b-ion (m/z) | y-ion (m/z) |

| G ly | 58.06 | 416.48 |

| A la | 129.10 | 359.42 |

| L eu | 242.22 | 288.38 |

| A la | 313.26 | 175.26 |

| G ly | 370.32 | 104.22 |

Note: Monoisotopic masses of the singly protonated fragments are shown.

Calorimetric Techniques for Thermodynamic Profiling

Calorimetry measures heat changes associated with biochemical processes, providing critical information about the stability and interactions of peptides.

Isothermal Titration Calorimetry (ITC) is a technique used to quantitatively determine the thermodynamic parameters of binding interactions in solution. nih.govnih.gov It directly measures the heat released (exothermic) or absorbed (endothermic) when one molecule (the ligand) is titrated into a solution containing its binding partner (the macromolecule). wur.nlyoutube.com

To study the interaction of Glycyl-L-alanyl-L-leucyl-L-alanylglycine with a potential target (e.g., a receptor, enzyme, or metal ion), the peptide could be placed in the ITC sample cell, and the binding partner titrated in via a syringe. The instrument maintains a constant temperature and measures the power required to do so as the binding reaction occurs. nih.gov Each injection produces a heat pulse that is integrated to generate a binding isotherm. Fitting this curve provides the binding affinity (dissociation constant, KD), reaction stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. wur.nl This data is crucial for understanding the forces driving the molecular interaction.

Table 2: Hypothetical ITC Data for the Interaction of Glycyl-L-alanyl-L-leucyl-L-alanylglycine with a Target Protein

| Parameter | Value | Unit |

| Stoichiometry (n) | 1.05 | - |

| Dissociation Constant (KD) | 15.2 | µM |

| Enthalpy Change (ΔH) | -8.5 | kcal/mol |

| Entropy Change (ΔS) | 2.1 | cal/mol·K |

Differential Scanning Calorimetry (DSC) is a powerful method for characterizing the thermal stability of peptides and proteins. journaljpri.com It measures the heat capacity of a solution as a function of temperature. researchgate.net As the temperature increases, the peptide will transition from its folded (native) state to an unfolded (denatured) state, a process that is typically endothermic. atascientific.com.au

A DSC experiment on Glycyl-L-alanyl-L-leucyl-L-alanylglycine would produce a thermogram showing the heat capacity change during its thermal denaturation. From this thermogram, key thermodynamic parameters can be determined, including the melting temperature (Tm), which is the midpoint of the unfolding transition and a key indicator of thermal stability. atascientific.com.au The area under the peak corresponds to the calorimetric enthalpy of unfolding (ΔH). researchgate.netatascientific.com.au This information is valuable for comparing the stability of different peptide variants or the effect of formulation buffers on the peptide's structural integrity.

Table 3: Hypothetical DSC Data for Glycyl-L-alanyl-L-leucyl-L-alanylglycine

| Parameter | Value | Unit |

| Onset of Unfolding (Tonset) | 58.5 | °C |

| Melting Temperature (Tm) | 62.1 | °C |

| Enthalpy of Unfolding (ΔH) | 45.0 | kJ/mol |

| Heat Capacity Change (ΔCp) | 0.25 | kJ/(mol·K) |

Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis of Molecular Interactions

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring molecular interactions in real-time. ste-mart.comnih.gov It provides quantitative information on the kinetics (association and dissociation rates) and affinity of an interaction. nih.gov

In a typical SPR experiment involving Glycyl-L-alanyl-L-leucyl-L-alanylglycine, the peptide would be immobilized as the "ligand" on the surface of a sensor chip. springernature.com A solution containing the interacting molecule (the "analyte") is then flowed over the surface. Binding of the analyte to the immobilized peptide causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU). ste-mart.com

A sensorgram, which plots the SPR response versus time, shows the association of the analyte when it is injected and its dissociation when the flow is switched back to buffer. springernature.com By analyzing these curves at different analyte concentrations, the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be determined. nih.gov

Table 4: Hypothetical SPR Kinetic and Affinity Data for the Interaction of an Analyte with Immobilized Glycyl-L-alanyl-L-leucyl-L-alanylglycine

| Parameter | Value | Unit |

| Association Rate (kₐ) | 2.5 x 10⁴ | M⁻¹s⁻¹ |

| Dissociation Rate (kd) | 3.7 x 10⁻³ | s⁻¹ |

| Dissociation Constant (KD) | 148 | µM |

Atomic Force Microscopy (AFM) and Electron Microscopy for Morphological Characterization of Self-Assemblies

Atomic Force Microscopy (AFM)

AFM is a premier tool for characterizing the surface topography of peptide nanostructures with nanoscale resolution. nih.govwikipedia.org It operates by scanning a sharp tip, mounted on a flexible cantilever, across a sample surface. ucl.ac.ukmicrobenotes.com The interactions between the tip and the sample cause the cantilever to deflect, and this deflection is monitored by a laser system to generate a three-dimensional topographical map of the surface. wikipedia.orgmicrobenotes.com A key advantage of AFM is its ability to image samples in both air and liquid environments, which allows for the visualization of peptide self-assembly processes in near-native, hydrated states. nottingham.ac.ukucl.ac.uk

In the context of a peptide like Glycyl-L-alanyl-L-leucyl-L-alanylglycine, AFM would be employed to elucidate several key characteristics of its potential self-assembled structures. Samples are typically prepared by depositing a dilute solution of the peptide onto an atomically flat substrate, such as mica or graphite, and allowing it to adsorb and self-organize. nih.govnih.gov Researchers can then use various AFM imaging modes, such as tapping mode, to minimize destructive lateral forces and obtain high-resolution images. wikipedia.org

AFM imaging can reveal the morphology of the resulting nanostructures, such as the formation of nanofibers, nanorods, nanotubes, or spherical aggregates. nih.govresearchgate.net Detailed quantitative data on the dimensions of these structures, including their height, width, and length, can be extracted directly from the topographical images. acs.org Furthermore, time-lapse AFM, often referred to as high-speed AFM (HS-AFM), can be used to monitor the dynamics of the self-assembly process in real-time, providing insights into nucleation, growth, and structural transformations. nih.govoxinst.com

Illustrative Data from AFM Analysis of a Hypothetical Peptide Self-Assembly

The following table represents the type of morphological data that would be obtained from an AFM study of a self-assembling peptide.

| Morphological Parameter | Measurement | Description |

| Structure Type | Nanofibers | Elongated, thread-like structures observed across the substrate. |

| Average Height | 3.5 ± 0.5 nm | The average vertical dimension of the nanofibers, suggesting a consistent packing arrangement. |

| Average Width | 20 - 30 nm | The lateral dimension of the individual fibers. |

| Length | Several micrometers | Fibers extend for long distances, indicating robust and progressive self-assembly. |

| Surface Coverage | ~60% | The percentage of the substrate surface covered by the peptide assemblies after a set incubation time. |

This table is for illustrative purposes only and does not represent published data for Glycyl-L-alanyl-L-leucyl-L-alanylglycine.

Electron Microscopy (EM)

Electron microscopy offers complementary information to AFM, often with higher resolution, to visualize the fine details of peptide nanostructures. nottingham.ac.uknih.gov

Transmission Electron Microscopy (TEM) is used to characterize the local nanostructure of self-assembled peptides. nih.gov For TEM analysis, a dilute suspension of the peptide assembly is deposited onto a support grid (e.g., carbon-coated copper grid). nih.gov The sample must be dehydrated, and often a negative staining agent (like uranyl acetate) is used to enhance contrast and reveal the fine ultrastructural details of the assemblies. nih.gov TEM can confirm the morphologies observed by AFM, such as fibers or tubes, and can provide clear images of hollow cores in nanotubes or the helical pitch of fibrils. rice.eduresearchgate.net

Together, AFM and EM provide a comprehensive toolkit for the morphological characterization of peptide self-assemblies. By applying these techniques to Glycyl-L-alanyl-L-leucyl-L-alanylglycine, researchers could determine its propensity to self-assemble and characterize the resulting nanostructures in detail, paving the way for its potential use in nanotechnology and biomaterials. wikipedia.org

Future Research Directions and Potential Academic Applications

Development of Novel Peptide Mimetics and Analogues based on Glycyl-L-alanyl-L-leucyl-L-alanylglycine Core